molecular formula C16H20N4O4S B11261953 ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11261953
M. Wt: 364.4 g/mol
InChI Key: HVAJNDSQDXBTAC-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenylpiperazine moiety, and an ethyl ester group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring and the phenylpiperazine moiety. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones. The phenylpiperazine moiety is often prepared via nucleophilic substitution reactions involving piperazine and phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 5-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C16H20N4O4S/c1-2-24-16(21)14-12-15(18-17-14)25(22,23)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,18)

InChI Key

HVAJNDSQDXBTAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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